molecular formula C16H11BrN2O2S3 B2969156 N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide CAS No. 637318-49-1

N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2969156
CAS No.: 637318-49-1
M. Wt: 439.36
InChI Key: FCKCPARTQAHYKN-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a structurally complex molecule featuring:

  • 3-Bromophenyl acetamide moiety: The bromine atom at the meta position of the phenyl ring contributes to electronic and steric effects, influencing reactivity and binding interactions .
  • Thiazolidinone core: The 4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl group is a pharmacologically relevant heterocycle known for its role in antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2S3/c17-10-3-1-4-11(7-10)18-14(20)9-19-15(21)13(24-16(19)22)8-12-5-2-6-23-12/h1-8H,9H2,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKCPARTQAHYKN-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thiazolidine ring, a bromophenyl group, and a thiophenyl moiety. Its molecular formula is C16H11BrN2O2S3C_{16}H_{11}BrN_{2}O_{2}S_{3} with a molecular weight of approximately 372.3 g/mol. The synthesis typically involves multi-step organic reactions, including the condensation of appropriate aldehydes and thioglycolic acid to form the thiazolidinone core.

Antimicrobial Activity

Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10.7 to 21.4 μmol/mL for various tested compounds, indicating strong antimicrobial potential .

CompoundMIC (μmol/mL)MBC (μmol/mL)Activity Type
Compound 4d10.7–21.421.4–40.2Antibacterial
Compound 4p--Antifungal

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Thiazolidinone derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective antiproliferative activity against lung cancer cell lines, with values as low as 8.78±3.62μM8.78\pm 3.62\,\mu M in 2D assays .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways by binding to their active sites.
  • DNA Interaction : Similar thiazolidinone derivatives have been shown to bind within the minor groove of DNA, potentially affecting gene expression and cellular proliferation .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays:

  • Antimicrobial Efficacy : A comparative study showed that derivatives with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.
  • Antitumor Properties : In vitro studies indicated that the compound could significantly reduce cell viability in human lung cancer cells compared to controls.

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Electron-Withdrawing Groups : The bromine in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in ’s compound, which may reduce metabolic stability but enhance binding affinity .
  • Substituent Position: The 3-bromophenyl group (meta) in the target compound vs.

Core Modifications in the Thiazolidinone Ring

Compound Name Thiazolidinone Modification Biological Relevance Reference
N-(2-methylphenyl)-2-[4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide Phenylsulfonyl and imino groups Enhanced electrophilicity
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamide Quinazolinone-sulfonamide hybrid Anticancer activity (hypothesized)

Key Observations :

  • Sulfonyl vs. Sulfanylidene Groups : The sulfonyl group in ’s compound increases polarity and hydrogen-bonding capacity compared to the sulfanylidene group in the target compound .
  • Hybrid Cores: Quinazolinone-thiazolidinone hybrids (e.g., ) exhibit broader pharmacological profiles due to dual heterocyclic pharmacophores .

Heterocyclic Variations

Compound Name Heterocyclic Component Spectral Data (NMR Shifts) Reference
N-(3-bromophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide Thiophen-2-ylmethylidene δ ~7.4–7.6 (thiophene protons)
Thelepamide (marine-derived analog) Oxazolidinone-thiazolidinone hybrid δ 2.0–3.5 (protons in heterocycle)

Key Observations :

  • Thiophene vs. Benzene Rings : The thiophene in the target compound offers greater aromaticity and smaller steric bulk compared to benzylidene analogs (e.g., ) .
  • Marine-Derived Analogs: Thelepamide’s oxazolidinone-thiazolidinone hybrid structure () shows distinct NMR shifts (δ 2.0–3.5), suggesting conformational flexibility absent in the target compound .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves bromination, thiazolidinone ring formation, and condensation. Key steps include:

  • Bromination : Use bromoacetamide intermediates under reflux with acetic anhydride to introduce the bromophenyl group .
  • Thiophene incorporation : Employ Knoevenagel condensation to attach the thiophen-2-ylmethylidene moiety, using catalytic piperidine in ethanol at 70°C .
  • Purification : Optimize solvent ratios (e.g., 50% ethyl acetate/petroleum ether) to achieve yields >80% .
  • Characterization : Validate intermediates via melting point analysis and ¹H NMR .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • ¹H/¹³C NMR : Assign peaks for the thiazolidinone carbonyl (δ ~168–173 ppm), sulfanylidene (δ ~125–130 ppm), and thiophene protons (δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Confirm C=O (1735 cm⁻¹), C=S (690 cm⁻¹), and NH stretches (3240 cm⁻¹) .
  • X-ray crystallography : Use SHELX for refinement (e.g., SHELXL-2018 for high-resolution data) to resolve stereochemistry at the 5E double bond .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antifungal activity : Test against Candida spp. using broth microdilution (MIC ≤ 25 µg/mL indicates potency) .
  • Enzyme inhibition : Screen against 5-lipoxygenase (5-LOX) via UV-Vis assays, comparing IC₅₀ values to zileuton .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target selection : Prioritize enzymes with rhodanine-binding pockets (e.g., 5-LOX, tyrosine kinases) .
  • Software : Use AutoDock Vina or Schrödinger Suite with the compound’s 3D structure (optimized via DFT). Focus on binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonds with catalytic residues (e.g., His372 in 5-LOX) .
  • Validation : Cross-check docking results with mutagenesis studies or competitive inhibition assays .

Q. How to resolve discrepancies between in vitro activity and in vivo efficacy?

  • Metabolic stability : Perform liver microsomal assays (e.g., t₁/₂ < 30 min suggests rapid degradation) .
  • Solubility : Measure log P via RP-HPLC (log k > 2.5 indicates high lipophilicity; consider PEGylation for improvement) .
  • Prodrug strategies : Modify the acetamide group to methyl ester or carbamate to enhance bioavailability .

Q. What strategies optimize the structure-activity relationship (SAR) for enhanced potency?

  • Substituent variation : Replace the 3-bromophenyl group with 4-fluorophenyl (electron-withdrawing) to boost electrophilicity at the thiazolidinone core .
  • Stereochemical tuning : Synthesize the 5Z isomer and compare activity (ΔIC₅₀ ≥ 50% indicates E/Z selectivity) .
  • Hybrid analogs : Fuse pyrazolone or triazole moieties to the thiophene ring to diversify interaction sites .

Q. How to address contradictory crystallographic data in polymorph identification?

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7 Å) to resolve disorder in the sulfanylidene group .
  • Refinement : Apply TWINABS in SHELXL for twinned crystals, and validate with R₁ < 5% .
  • Dynamic studies : Conduct variable-temperature XRD to track conformational changes in the thiazolidinone ring .

Methodological Resources

  • Crystallography : SHELX suite (structure solution), ORTEP-3 (thermal ellipsoid visualization) .
  • Computational modeling : Gaussian 16 (DFT optimization), PyMOL (docking visualization) .
  • Analytical HPLC : C18 columns with methanol/water gradients for purity assessment (≥95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.